molecular formula C10H11FO3S B13482556 1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

Cat. No.: B13482556
M. Wt: 230.26 g/mol
InChI Key: RKHRDBBTLOFNMI-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound that features a fluorinated phenol group and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can be achieved through a multi-step process:

    Fluorination: Introduction of the fluorine atom to the phenol ring.

    Thioether Formation: Reaction of the fluorinated phenol with a suitable thioether precursor.

    Hydroxyethylation: Introduction of the hydroxyethyl group to the thioether linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions on the phenol ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Exploration of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one: can be compared with other fluorinated phenols and thioether-containing compounds.

    Similar Compounds: this compound, 1-(5-Chloro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one, and 1-(5-Bromo-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one.

Uniqueness

The presence of both a fluorinated phenol group and a thioether linkage makes this compound unique compared to other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C10H11FO3S

Molecular Weight

230.26 g/mol

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)-2-(2-hydroxyethylsulfanyl)ethanone

InChI

InChI=1S/C10H11FO3S/c11-7-1-2-9(13)8(5-7)10(14)6-15-4-3-12/h1-2,5,12-13H,3-4,6H2

InChI Key

RKHRDBBTLOFNMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CSCCO)O

Origin of Product

United States

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